(S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester
Description
(S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester is a chiral methyl ester derivative featuring an acetylated 4-hydroxyphenyl group, an amino group at the second carbon, and a propionic acid backbone in the S-configuration.
Properties
IUPAC Name |
methyl 3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2;/h3-5,10,15H,6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKCKGACPYCTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Racemic 3-(4-Hydroxyphenyl)-2-amino-propionic Acid Methyl Ester
The precursor racemic amino ester is synthesized via esterification of 3-(4-hydroxyphenyl)-2-amino-propionic acid. Key steps include:
Friedel-Crafts Acylation
The phenolic hydroxyl group directs electrophilic substitution:
Chiral Resolution
Racemic 3-(3-acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester is resolved using:
Table 1: Resolution Efficiency with Tartaric Acid Derivatives
| Resolving Agent | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (2R,3R)-(+)-Tartaric | Methanol | 99.2 | 83 |
| (−)-Dibenzoyltartaric | Ethanol | 98.5 | 79 |
Asymmetric Hydrogenation of α-Acetamido Cinnamate
Synthesis of α-Acetamido Cinnamate Intermediate
Catalytic Asymmetric Hydrogenation
Table 2: Catalyst Performance in Asymmetric Hydrogenation
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Rh-(R)-BINAP | 96.5 | 91 |
| Rh-(S)-XylBINAP | 97.2 | 93 |
Enzymatic Dynamic Kinetic Resolution (DKR)
Racemization and Enzymatic Hydrolysis
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Substrate : Racemic 3-(3-acetyl-4-hydroxy-phenyl)-2-acetamido-propionic acid methyl ester.
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Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
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Outcome : Continuous racemization of the undesired (R)-enantiomer and selective hydrolysis of the (S)-ester (conversion: 95%, ee: 98%).
Process Optimization
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Solvent : Toluene/isooctane (1:1) improves enzyme stability.
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Temperature : 50–60°C balances reaction rate and catalyst lifetime.
Comparative Analysis of Methods
Table 3: Merits and Limitations of Each Route
| Method | ee (%) | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Chiral Resolution | 99.2 | 83 | Low | Industrial |
| Asymmetric Hydrogenation | 97.2 | 93 | High | Pilot-scale |
| Enzymatic DKR | 98.0 | 95 | Moderate | Large-scale |
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Research indicates that (S)-3-(3-acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester exhibits a range of biological activities, making it a candidate for further investigation in therapeutic contexts.
Antioxidant Properties
Studies have shown that compounds with similar structures often exhibit significant antioxidant activity, which can protect cells from oxidative stress. This property is crucial for developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders.
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects. In vitro studies suggest it may help in protecting neuronal cells from damage, which is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.
Enzyme Inhibition
This compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders by modulating enzyme activity.
Applications in Drug Development
The unique structural features of this compound allow it to interact with various biological targets, making it a valuable compound in drug development.
Medicinal Chemistry
The compound's potential as a lead structure for developing new drugs is significant. Its ability to modulate biological pathways suggests that it could be engineered into more potent derivatives aimed at specific therapeutic targets.
Research in Metabolic Disorders
Given its influence on metabolic pathways, this compound could play a role in managing conditions such as diabetes or obesity by affecting amino acid metabolism and energy production.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
Neuroprotective Study
In one study, this compound was shown to reduce neuronal cell death in models of oxidative stress, indicating its potential use in neuroprotection.
Antioxidant Activity Assessment
Another investigation demonstrated that the compound exhibited significant antioxidant properties through various biochemical assays, suggesting its utility in formulations aimed at reducing oxidative stress-related damage.
Data Summary
Mechanism of Action
The mechanism of action of (S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Research Findings and Implications
- The amino group may participate in hydrogen bonding or act as a site for derivatization (e.g., forming salts or conjugates).
- Stereochemical Considerations : The S-configuration could influence binding to chiral biological targets, as seen in enantiomer-specific drug activity .
- Synthetic Challenges : Esterification and selective acetylation steps may require optimized conditions to avoid racemization or side reactions.
Biological Activity
(S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester, commonly known as 3-acetyl-L-tyrosine methyl ester hydrochloride, is a compound with significant biological activity. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C₁₂H₁₅NO₄
- Molecular Weight : 237.25 g/mol
- CAS Number : 57085-32-2
- Melting Point : 179-183 °C
Antioxidant Activity
Research has indicated that this compound exhibits notable antioxidant properties. Its ability to scavenge free radicals is attributed to the presence of the hydroxyl group on the aromatic ring, which enhances its electron-donating ability. In vitro studies have shown that this compound can significantly reduce oxidative stress markers in various cell lines.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : It is believed that this compound induces apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vivo studies using animal models of arthritis revealed a significant decrease in inflammatory markers and joint swelling when treated with this compound. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. It appears to inhibit the aggregation of amyloid-beta peptides and promote neuronal survival in cell culture models .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Acetylation of L-tyrosine followed by methylation.
- Chemical Reactions : The synthesis often employs methods such as condensation reactions, utilizing reagents like acetic anhydride and methyl iodide under controlled conditions.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 10 µM. |
| Study 2 | Showed anti-inflammatory effects in a rat model of arthritis, reducing joint swelling by 40%. |
| Study 3 | Indicated neuroprotective properties in a mouse model of Alzheimer's disease, decreasing amyloid plaque formation. |
Q & A
Q. What are the recommended synthetic routes for (S)-3-(3-Acetyl-4-hydroxy-phenyl)-2-amino-propionic acid methyl ester, and how can enantiomeric purity be ensured?
- Methodology : Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, using (+)-3-chloro-2-methyl-2-hydroxy propionic acid derivatives as precursors (similar to methods in EP 1669347A1) allows retention of stereochemistry . Purification via chiral HPLC or recrystallization with chiral resolving agents (e.g., tartaric acid) is critical. Confirm enantiopurity using polarimetry or chiral GC-MS .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR to confirm the acetyl, hydroxyl, and methyl ester groups. Compare chemical shifts with structurally similar esters (e.g., : δ ~2.1 ppm for acetyl groups) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C13H17NO5: calc. 279.11) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow SDS guidelines for analogous compounds (e.g., (S)-2-amino-3-(4-hydroxyphenyl)propionic acid benzyl ester in ):
- Use PPE (gloves, goggles), fume hoods for synthesis.
- Store in airtight containers away from light due to photosensitive acetyl/hydroxyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during characterization (e.g., unexpected peaks in NMR)?
- Methodology :
- Multi-Technique Cross-Validation : Combine IR (to confirm carbonyl stretching ~1700 cm⁻¹), XRD (for crystalline structure), and 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., deacetylated derivatives) and adjust reaction conditions (e.g., lower temperature) to minimize side reactions .
Q. What strategies optimize reaction yield while preserving sensitive functional groups (e.g., acetyl and hydroxyl)?
- Methodology :
- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers and the amino group with Boc (tert-butoxycarbonyl) to prevent side reactions during esterification .
- Catalytic Systems : Use mild catalysts like DMAP (4-dimethylaminopyridine) for esterification to avoid acetyl group degradation .
Q. How to design experiments to evaluate this compound’s potential interaction with biological targets (e.g., glutamate receptors)?
- Methodology :
- In Vitro Binding Assays : Use cloned ionotropic glutamate receptors (e.g., NMDA or AMPA subtypes from ) in competitive radioligand binding assays (e.g., [³H]MK-801 for NMDA receptors) .
- Electrophysiology : Patch-clamp recordings on transfected HEK293 cells to measure modulation of ion channel activity .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
